molecular formula C23H25NO4 B14991041 3-[2-(4-methoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-[2-(4-methoxyphenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B14991041
M. Wt: 379.4 g/mol
InChI Key: KFEFLOFXAICVLP-UHFFFAOYSA-N
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Description

3-[2-(4-METHOXYPHENYL)ETHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with an oxazin ring, along with various substituents such as methoxyphenyl, ethyl, and trimethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-METHOXYPHENYL)ETHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multistep organic reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization and further functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-METHOXYPHENYL)ETHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(4-METHOXYPHENYL)ETHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-METHOXYPHENYL)ETHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-(4-METHOXYPHENYL)ETHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H25NO4/c1-14-15(2)23(25)28-22-16(3)21-18(11-20(14)22)12-24(13-27-21)10-9-17-5-7-19(26-4)8-6-17/h5-8,11H,9-10,12-13H2,1-4H3

InChI Key

KFEFLOFXAICVLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=C(C=C4)OC)C

Origin of Product

United States

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